4-(4-ethoxybenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-(4-ethoxybenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxybenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl benzoate, nitrobenzene, and pyridine derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxybenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
4-(4-ethoxybenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-ethoxybenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-(4-nitrophenyl)-1-(2-pyridinyl)-1-propanone
- (4-chloro-3-nitrophenyl)(pyridin-4-yl)methanone
Uniqueness
Its structure allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C25H21N3O6 |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H21N3O6/c1-2-34-20-10-8-17(9-11-20)23(29)21-22(18-6-3-7-19(13-18)28(32)33)27(25(31)24(21)30)15-16-5-4-12-26-14-16/h3-14,22,29H,2,15H2,1H3/b23-21+ |
InChI Key |
MCFTTZHBYBVZOA-XTQSDGFTSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])/O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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